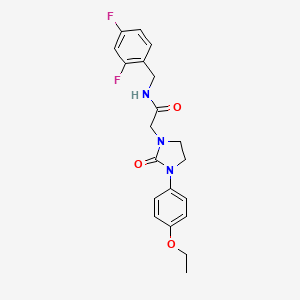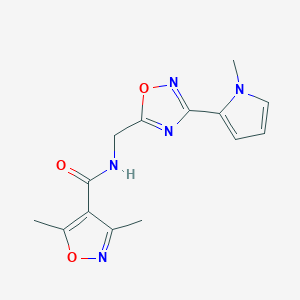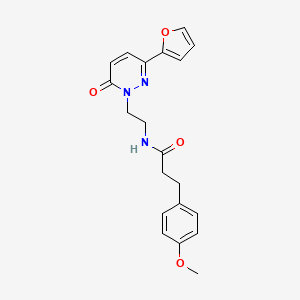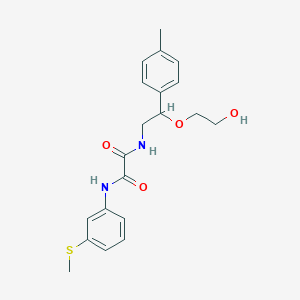
N-(3-bromophenyl)-6-(3-fluorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The structure of the similar compound “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Physical And Chemical Properties Analysis
Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . In addition, DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .Wissenschaftliche Forschungsanwendungen
Crystallographic Insights and Biological Importance
Compounds similar to N-(3-bromophenyl)-6-(3-fluorophenyl)nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been studied for their crystal structure, showcasing planar molecules held together by intermolecular hydrogen bonding. These compounds are noted for their potential as biologically important agents, with applications as herbicidal, pesticidal, or fungicidal agents due to their structural properties (Jethmalani et al., 1996).
Supramolecular Chemistry
Research on nicotinamide as a supramolecular reagent in the synthesis of copper(II) halogenobenzoates revealed its utility in creating supramolecular hydrogen-bonded arrays. These structures have implications for developing new materials with potential applications in catalysis, sensing, and molecular recognition (Halaška et al., 2016).
Biochemical and Cellular Applications
Nicotinamide has been identified as promoting cell survival and differentiation in human pluripotent stem cells, acting as a kinase inhibitor. This highlights its potential use in regenerative medicine and stem cell research to improve outcomes in disease treatments and tissue engineering (Meng et al., 2018).
Antifungal Activity
A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their fungicidal activities. Compounds in this series exhibited significant activity against cucumber downy mildew, suggesting that modifications of the nicotinamide structure could lead to potent fungicidal agents (Wu et al., 2022).
Pharmacokinetic Improvements
The co-crystallization of nicotinamide with other pharmaceutical agents, such as 5-fluorouracil, has been explored to improve solubility, oil-water partition coefficient, and pharmacokinetic parameters. Such co-crystals represent a potential strategy for enhancing the efficacy and safety profile of anticancer drugs (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17-4-6-18(7-5-17)15-29-26(31)19-8-10-30(11-9-19)25-20(14-27)16-28-22-13-24(33-3)23(32-2)12-21(22)25/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCUYSZJWHXIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2424217.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2424220.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2424224.png)

![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)
![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424235.png)
![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)

